An In-Depth Technical Guide to 4-Bromo-6-methoxy-1-benzofuran (CAS: 1427420-47-0)
An In-Depth Technical Guide to 4-Bromo-6-methoxy-1-benzofuran (CAS: 1427420-47-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-6-methoxy-1-benzofuran, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known biological importance of the benzofuran scaffold, this document serves as a foundational resource for researchers interested in the exploration and application of this and related molecules.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in drug discovery.[1][2][3] This core is present in a wide array of natural products and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[4][5] The therapeutic potential of benzofuran derivatives has driven extensive research into their synthesis and structure-activity relationships (SAR). The introduction of halogen and methoxy substituents, in particular, has been shown to modulate the pharmacological profile of these compounds, making 4-Bromo-6-methoxy-1-benzofuran a molecule of considerable interest.[4]
Physicochemical Properties and Structural Elucidation
While specific experimental data for 4-Bromo-6-methoxy-1-benzofuran is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1427420-47-0 | - |
| Molecular Formula | C₉H₇BrO₂ | Supplier Data |
| Molecular Weight | 227.05 g/mol | Supplier Data |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar benzofuran derivatives.[6] |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is expected. | General solubility of halogenated organic compounds. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
Spectroscopic Characterization (Representative Data)
The structural confirmation of 4-Bromo-6-methoxy-1-benzofuran would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings, as well as a singlet for the methoxy group protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern. For a similar compound, (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone, characteristic aromatic and methoxy proton signals are observed.[7]
-
¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift. Data for (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone shows distinct peaks for the benzofuran core carbons.[7]
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For 5-Bromo-2,3-diphenylbenzofuran, the mass spectrum clearly shows this isotopic pattern.[8]
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the furan and methoxy groups. The C-Br stretching frequency would also be present in the fingerprint region. The IR spectrum of the parent benzofuran shows these characteristic bands.[9]
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway: Intramolecular Cyclization
A logical approach to the synthesis of 4-Bromo-6-methoxy-1-benzofuran would start from a corresponding substituted phenol and an alkyne.
Caption: Proposed synthetic pathway for 4-Bromo-6-methoxy-1-benzofuran.
Step-by-Step Methodology (Proposed):
-
O-Alkylation: 3-Bromo-5-methoxyphenol is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This Williamson ether synthesis would yield the key intermediate, 1-bromo-3-methoxy-5-(prop-2-yn-1-yloxy)benzene.
-
Intramolecular Cyclization: The resulting o-alkynylphenyl ether undergoes an intramolecular cyclization to form the benzofuran ring. This reaction can often be promoted by heat or by using a transition metal catalyst.[2] The cyclization would proceed via an electrophilic attack of the alkyne on the aromatic ring, followed by rearomatization.
Causality Behind Experimental Choices:
-
Starting Materials: 3-Bromo-5-methoxyphenol is a logical starting material as it contains the required bromo and methoxy substituents in the correct relative positions for the final product.
-
Base and Solvent: Potassium carbonate is a commonly used and effective base for Williamson ether synthesis, and acetone is a suitable polar aprotic solvent for this reaction.
-
Cyclization Method: Thermal or catalytic intramolecular cyclization of o-alkynylphenyl ethers is a well-established and high-yielding method for the synthesis of the benzofuran core.[10]
Reactivity and Potential for Further Functionalization
The presence of the bromine atom at the 4-position and the methoxy group at the 6-position significantly influences the reactivity of the benzofuran core.
Caption: Key reactivity sites of 4-Bromo-6-methoxy-1-benzofuran.
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Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of derivatives for SAR studies.
-
Electrophilic Aromatic Substitution: The benzofuran ring, particularly the furan moiety, is susceptible to electrophilic attack. The electron-donating methoxy group at the 6-position is expected to activate the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.
Applications in Drug Discovery and Materials Science
The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[1][3] The presence of a bromine atom often enhances the biological activity of a molecule, and methoxy groups can improve pharmacokinetic properties.
Potential Therapeutic Applications:
-
Anticancer Agents: Numerous bromo- and methoxy-substituted benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
-
Antimicrobial Agents: The benzofuran core is also found in many compounds with potent antibacterial and antifungal properties. The specific substitution pattern of 4-Bromo-6-methoxy-1-benzofuran makes it a promising candidate for the development of new anti-infective agents.
Materials Science:
-
The extended π-system of the benzofuran ring, which can be further extended through cross-coupling reactions, makes these compounds interesting for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Safety and Handling
While a specific safety data sheet (SDS) for 4-Bromo-6-methoxy-1-benzofuran is not widely available, the following precautions should be taken based on the known hazards of analogous halogenated and aromatic compounds.[6][11][12][13][14]
Hazard Identification:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Expected to be a skin and eye irritant.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Carcinogenicity: Some benzofuran derivatives are considered to be carcinogenic.[13]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
4-Bromo-6-methoxy-1-benzofuran represents a valuable building block for the synthesis of a wide range of functionalized molecules with potential applications in drug discovery and materials science. Its synthesis can be approached through established intramolecular cyclization strategies, and its reactivity is well-suited for further diversification. The known biological activities of related benzofuran derivatives underscore the potential of this compound as a lead structure for the development of new therapeutic agents. As with all research chemicals, appropriate safety precautions must be observed during its handling and use.
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